FINQUAT CT is a cationic compound primarily used in personal care formulations, particularly hair conditioners and other hair care products. It is classified as a quaternary ammonium compound, specifically Quaternium-75. This compound is notable for its high cationic charge density, which enhances its conditioning properties without causing build-up on hair or skin. FINQUAT CT is designed to provide low irritation potential and compatibility with various anionic surfactants, making it a versatile ingredient in cosmetic formulations .
The synthesis of FINQUAT CT typically involves the alkylation of tertiary amines with haloalkanes or other alkylating agents. The process may include the following steps:
This method ensures a high yield of the desired quaternary ammonium compound with specific properties tailored for cosmetic applications .
FINQUAT CT is widely used in various personal care products due to its beneficial properties:
Its versatility makes it suitable for both rinse-off and leave-on formulations .
Research indicates that FINQUAT CT interacts favorably with other cosmetic ingredients, particularly anionic surfactants. These interactions can enhance the performance of both components in formulations. For instance, when combined with anionic surfactants, FINQUAT CT can help maintain the stability of emulsions while providing conditioning benefits. Studies have demonstrated that these combinations do not lead to significant loss in efficacy, making FINQUAT CT a valuable ingredient in multi-component systems .
Several compounds share similarities with FINQUAT CT in terms of structure and function. Here are some notable examples:
| Compound Name | Structure Type | Key Properties | Unique Features |
|---|---|---|---|
| Quaternium-80 | Quaternary Ammonium Compound | Excellent conditioning; good compatibility | Higher stability in acidic conditions |
| Polyquaternium-7 | Polymeric Quaternary Ammonium | Film-forming; improves texture | Provides long-lasting effects |
| Behentrimonium Chloride | Cationic Surfactant | Good conditioning; anti-static properties | Derived from natural sources |
FINQUAT CT stands out due to its specific formulation advantages like low irritation potential and no build-up characteristics, making it particularly appealing for sensitive applications .
FINQUAT CT is a complex quaternary ammonium compound with the International Nomenclature of Cosmetic Ingredients designation Quaternium-75 . The compound represents a sophisticated molecular architecture based on a substituted dipropylene triamine backbone that has undergone extensive chemical modification through propoxylation, alkylation, and quaternization processes [3] [4]. The molecular formula of FINQUAT CT corresponds to a range of C36H83N3O13S3 to C38H87N3O13S3, reflecting the variable alkyl chain lengths in commercial preparations [10].
The core structure consists of a tetramethyliminobis propylamine foundation that has been systematically modified through multiple synthetic steps [4]. The central nitrogen atom serves as the primary quaternary ammonium center, while two additional nitrogen atoms in the propyl chains provide secondary quaternization sites [3]. This tri-quaternary structure distinguishes FINQUAT CT from simpler quaternary ammonium compounds and contributes to its unique physicochemical properties [4].
The hydroxycetyl substitution represents a critical structural feature, where a C16 alkyl chain bearing a terminal hydroxyl group is attached to the central framework through an ether linkage [3] [4]. This modification occurs through the reaction of the base amine with 1,2-epoxyhexadecane, resulting in the formation of hydroxycetoxy-tri(hydroxypropylated) tetramethyliminobis propylamine [4]. The molecular weight analysis indicates a total mass of approximately 863 grams per mole for the complete quaternized structure with ethyl sulfate counterions.
The quaternary ammonium functional groups in FINQUAT CT exhibit a unique tri-quaternary architecture that significantly influences the compound's surface-active properties [4]. Each quaternary nitrogen center carries a permanent positive charge, independent of solution pH conditions, which is characteristic of quaternary ammonium compounds [9]. The primary quaternization occurs at the central nitrogen atom through the attachment of ethyl groups via diethyl sulfate quaternization [4].
The spatial arrangement of the quaternary ammonium centers follows a linear configuration with propyl spacers separating each charged nitrogen atom [3] [4]. This geometric distribution creates multiple positive charge centers within a single molecule, resulting in enhanced electrostatic interactions with negatively charged surfaces . The quaternization process involves the nucleophilic substitution mechanism, where the tertiary amine nitrogen atoms react with diethyl sulfate to form stable quaternary ammonium bonds [4] [9].
Research indicates that the tri-quaternary structure provides superior substantivity to various fiber types compared to mono-quaternary compounds [4]. The multiple positive charge centers enable stronger binding affinity through cooperative electrostatic interactions, while the flexible propyl chains allow conformational adjustments to optimize surface contact [11]. The ethyl sulfate counterions associated with each quaternary center contribute to the overall ionic balance and influence the compound's solubility characteristics [4].
The hydrophobic-hydrophilic balance of FINQUAT CT represents a carefully engineered equilibrium between polar and nonpolar molecular regions [11]. The hydrophilic character derives primarily from the three quaternary ammonium centers and the terminal hydroxyl group of the cetyl chain, while the hydrophobic contribution comes from the C16 alkyl chain and the propyl spacers [10] [11].
The hydroxycetyl moiety provides the dominant hydrophobic contribution, with its sixteen-carbon aliphatic chain creating a substantial lipophilic domain [4]. This long alkyl chain enables effective interaction with hydrophobic surfaces and contributes to the compound's conditioning properties . The terminal hydroxyl group introduces a polar functionality within the hydrophobic region, creating an amphiphilic character that enhances surface activity [11].
The propyl chains connecting the quaternary nitrogen centers contribute moderately to the hydrophobic character while maintaining sufficient flexibility for molecular conformation [4]. Research on quaternary ammonium structure-activity relationships demonstrates that the hydrophobic-hydrophilic balance significantly influences antimicrobial activity and surface interaction properties [11]. The tri-quaternary structure creates multiple hydrophilic anchor points, while the cetyl chain provides concentrated hydrophobic character, resulting in enhanced surface tension reduction and improved substantivity to keratin substrates [12].
The industrial synthesis of FINQUAT CT follows a multi-step process that begins with the preparation of tetramethyliminobis propylamine derivatives and proceeds through controlled alkylation and quaternization reactions [4]. The synthesis pathway represents a sophisticated approach to creating tri-quaternary ammonium compounds with specific structural features designed for cosmetic applications [3] [4].
The manufacturing process requires precise control of reaction conditions, including temperature, pressure, and reagent stoichiometry, to achieve consistent product quality [4]. Industrial production typically employs batch reactors with nitrogen atmospheres to prevent oxidation and ensure reproducible results [4] [21]. The synthesis involves exothermic reactions that require careful thermal management to maintain product integrity [17] [21].
Table 1: Industrial Synthesis Protocol Parameters for FINQUAT CT
| Synthesis Step | Temperature (°C) | Reaction Time (hours) | Key Reagents | Molar Ratio |
|---|---|---|---|---|
| Propoxylation of Tetramethyliminobis Propylamine | 150 | 2-4 | Propylene oxide, AMP-3 | 3:1 (PO:AMP) |
| Alkylation with C16-Epoxide | 150 | 2 | C16-α-Olefin Epoxide | 1:1 (Epoxide:AMP-3) |
| Quaternization with Diethyl Sulfate | 55-104 | 4-6 | Diethyl sulfate (DES) | 1:3 (Condensate:DES) |
| Purification and Isolation | 80 | 1 | Butylene glycol, Organic solvents | N/A |
The alkylation reaction mechanisms in FINQUAT CT synthesis involve nucleophilic substitution processes that occur through well-defined mechanistic pathways [4] [9]. The primary alkylation step involves the reaction between tetramethyliminobis propylamine and 1,2-epoxyhexadecane, proceeding through an SN2 mechanism characteristic of epoxide ring-opening reactions [15] [24].
The epoxide ring-opening occurs preferentially at the less hindered carbon atom due to steric considerations [15]. The nucleophilic attack by the tertiary amine nitrogen results in simultaneous C-O bond cleavage and C-N bond formation through a concerted transition state [15] [16]. The reaction proceeds under nitrogen atmosphere at elevated temperatures of 150°C to ensure complete conversion and minimize side reactions [4].
The quaternization mechanism involves the reaction of the alkylated intermediate with diethyl sulfate through a Menshutkin reaction [16] [22]. This bimolecular nucleophilic substitution occurs at the aliphatic carbon of diethyl sulfate, with the breaking of the carbon-oxygen bond and simultaneous formation of the nitrogen-carbon bond [16] [22]. The reaction is conducted in a controlled manner with staged addition of diethyl sulfate to manage the exothermic nature of the quaternization process [4] [17].
Research on epoxide alkylation mechanisms demonstrates that the reaction rate depends on both steric and electronic factors [15]. The SN2 mechanism requires inversion of configuration at the reaction center, and the presence of electron-withdrawing groups can enhance the electrophilicity of the epoxide carbon [15] [18]. The industrial process maintains temperatures between 55-104°C during quaternization to optimize reaction rates while preventing thermal degradation [4] [23].
The purification of FINQUAT CT involves multiple stages designed to remove unreacted starting materials, by-products, and impurities that could affect product performance [4] [13]. The initial purification step typically involves the addition of organic solvents to precipitate the quaternary ammonium product from the reaction mixture [13]. Water-miscible aliphatic amines may be employed to facilitate crystallization and separation of the quaternary salt [13].
The purification process includes treatment with activated charcoal to remove colored impurities and achieve the desired light amber to colorless appearance [21]. Filtration or centrifugation procedures separate the solid product from the purification medium, followed by washing with volatile organic solvents such as ethers or hydrocarbons [13]. The final drying step removes residual solvents and moisture to achieve the specified active content [4].
Quality control standards for FINQUAT CT encompass multiple analytical parameters that ensure consistent product performance [14]. High-performance liquid chromatography serves as the primary analytical method for determining active content and monitoring impurities [14] [21]. The alkalinity measurement provides information about unreacted amine groups, while pH determination ensures compatibility with cosmetic formulations [4] [14].
Table 2: Quality Control Standards for FINQUAT CT
| Parameter | Specification | Test Method |
|---|---|---|
| Alkalinity | < 30 mg KOH/g | Titrimetric analysis |
| pH (25% aqueous solution) | 5.5-6.5 | pH meter calibration |
| Active Content | ≥ 90% | HPLC analysis |
| Moisture Content | ≤ 5% | Karl Fischer titration |
| Color | Light amber to colorless | Visual inspection |
| Viscosity | 1000-5000 cP | Brookfield viscometer |
The molecular weight determination provides verification of the correct synthetic pathway and degree of quaternization [4]. Mass spectrometry techniques enable identification of the molecular ion peaks corresponding to the tri-quaternary structure [22]. Thermogravimetric analysis and differential scanning calorimetry provide information about thermal stability and phase transitions relevant to product storage and application [22].
FINQUAT CT demonstrates significant surface-active properties characteristic of quaternary ammonium compounds. The compound exhibits a critical micelle concentration ranging from 0.05 to 0.10 millimolar, which places it within the typical range for effective cationic surfactants [2]. Surface tension measurements using the Du Noüy ring method reveal that FINQUAT CT reduces the surface tension of water to 26-29 millinewtons per meter at the critical micelle concentration [3] [2]. This substantial reduction in surface tension indicates strong amphiphilic character and efficient packing at the air-water interface.
The maximum surface excess concentration calculated using the Gibbs adsorption equation (with n=2 for quaternary surfactants) ranges from 1.5 to 2.5 × 10⁻¹⁰ moles per square centimeter [4]. This corresponds to a minimum area per molecule of 0.6 to 1.1 square nanometers, indicating compact molecular packing at the interface. The efficiency parameter (pC₂₀) values of 5.0 to 5.5 demonstrate good efficiency in reducing surface tension by 20 millinewtons per meter [4].
Comparative studies with other quaternary ammonium surfactants show that FINQUAT CT exhibits superior surface activity compared to conventional cetyltrimethylammonium compounds. The foaming ability and stability of FINQUAT CT formulations exceed those of standard quaternary surfactants, making it particularly suitable for cosmetic applications requiring enhanced sensory properties [5].
FINQUAT CT exhibits high cationic charge density, a fundamental property that governs its interaction with anionic surfaces such as hair and skin . Potentiometric titration measurements confirm the presence of multiple quaternary ammonium groups, resulting in a surface charge density of 0.8 to 1.2 milliequivalents per gram [7].
Zeta potential measurements conducted using laser Doppler velocimetry demonstrate that FINQUAT CT maintains a positive charge of +30 to +50 millivolts at physiological pH (7.0) [8]. This stable positive charge ensures consistent electrostatic interaction with negatively charged substrates across typical cosmetic pH ranges. The compound maintains its cationic nature throughout the pH stability range of 4 to 9, which encompasses the vast majority of cosmetic formulations [9].
The electrophoretic mobility of FINQUAT CT particles ranges from 2.5 to 4.0 × 10⁻⁸ square meters per volt-second, confirming strong cationic behavior in aqueous solutions [8]. Ionic strength effects follow typical patterns for cationic surfactants, with charge density decreasing as ionic strength increases due to counterion condensation and electrostatic screening effects [10].
Temperature-dependent charge measurements reveal that FINQUAT CT retains its cationic properties across the operational temperature range of 10 to 50 degrees Celsius, with minimal variation in zeta potential values . This thermal stability of charge characteristics ensures consistent performance in cosmetic formulations subjected to temperature variations during manufacturing and storage.
Thermogravimetric analysis reveals that FINQUAT CT exhibits excellent thermal stability under typical cosmetic processing conditions. The onset decomposition temperature occurs at 245 to 255 degrees Celsius, well above temperatures encountered in cosmetic manufacturing [11] [12]. This thermal stability surpasses many conventional quaternary ammonium compounds, which typically begin decomposition at temperatures below 200 degrees Celsius [13].
The maximum decomposition temperature is observed at 275 to 285 degrees Celsius, representing the primary thermal degradation mechanism [11]. Complete thermal degradation occurs at 350 to 400 degrees Celsius, indicating robust thermal resistance. Weight loss studies demonstrate minimal degradation at typical processing temperatures, with less than 5% weight loss at 100 degrees Celsius and less than 10% weight loss at 200 degrees Celsius [11] [14].
Differential scanning calorimetry analysis shows that FINQUAT CT does not exhibit a distinct glass transition temperature, indicating an amorphous nature at room temperature [15]. However, crystallization behavior is observed with a crystallization temperature of 115 to 125 degrees Celsius upon cooling from elevated temperatures [15].
Kinetic analysis using the Kissinger-Akahira-Sunose method yields an activation energy of 180 to 220 kilojoules per mole for thermal decomposition [16]. This relatively high activation energy indicates that thermal degradation requires significant energy input, contributing to the compound's stability during normal storage and use conditions. The decomposition mechanism appears to follow a single-step process at temperatures below 300 degrees Celsius, transitioning to multi-step degradation at higher temperatures [17].
FINQUAT CT demonstrates exceptional solubility characteristics across various cosmetic matrices, making it highly versatile for formulation applications. In distilled water, the compound exhibits high solubility exceeding 50% by weight, forming clear, stable solutions [10]. This exceptional water solubility is maintained across the cosmetic pH range of 4 to 9, ensuring consistent performance in diverse formulation environments [9].
Temperature dependence studies reveal that solubility increases with temperature following typical thermodynamic patterns for quaternary ammonium compounds [10] [18]. The compound remains completely soluble in aqueous solutions across the operational temperature range of 10 to 50 degrees Celsius, with enhanced dissolution kinetics at elevated temperatures.
In glycol-based systems, FINQUAT CT shows moderate solubility of 10 to 25% by weight, with enhanced dissolution at elevated temperatures [19]. This compatibility with humectant systems makes it suitable for moisturizing formulations. The compound demonstrates excellent compatibility with oil-in-water emulsions, readily incorporating into the aqueous phase without destabilizing the emulsion structure [20] [21].
Alcohol-water mixtures present variable solubility depending on alcohol content, with optimal solubility observed in systems containing less than 20% ethanol [22]. In micellar solutions, FINQUAT CT exhibits enhanced solubilization due to synergistic interactions with other surfactants [2]. Particularly noteworthy is its compatibility with cationic polymers, where no precipitation or phase separation occurs, enabling the formulation of complex conditioning systems [23].